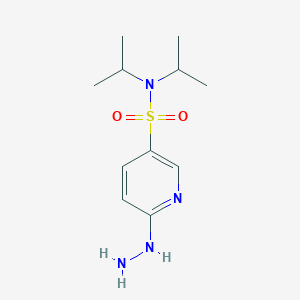

6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide

Description

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide (CAS: 627838-41-9) is a pyridine-based sulfonamide derivative characterized by a hydrazinyl group at the 6-position and bis(isopropyl) substituents on the sulfonamide nitrogen. Its molecular weight is 272.37 g/mol, with a purity of 95% in commercial listings . The compound has been cataloged by suppliers like CymitQuimica but is currently marked as discontinued, limiting its accessibility for research .

Properties

IUPAC Name |

6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-8(2)15(9(3)4)18(16,17)10-5-6-11(14-12)13-7-10/h5-9H,12H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXAWUTRFIGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328122 | |

| Record name | 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

627838-41-9 | |

| Record name | 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Reaction Time: 4-6 hours

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonyl derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Family

Several pyridine-sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituents (Table 1). Key examples include:

Table 1: Structural Comparison of Sulfonamide Derivatives

| CAS No. | Compound Name | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 627838-41-9 | 6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide | 6-hydrazinyl, N,N-bis(isopropyl) | 272.37 |

| 7065-74-9 | 6-(4-Ethylanilino)-N,N-di(propan-2-yl)pyridine-3-sulfonamide | 6-(4-ethylanilino), N,N-bis(isopropyl) | ~330 (estimated) |

| 627838-18-0 | N,N-Bis(1-methylethyl)-6-[[4-(2-phenyldiazenyl)phenyl]amino]-3-pyridinesulfonamide | 6-(phenyldiazenyl anilino), N,N-bis(isopropyl) | ~420 (estimated) |

Key Observations :

- Substituent Diversity: The target compound’s 6-hydrazinyl group contrasts with ethylanilino or phenyldiazenyl groups in analogs. Hydrazinyl is a strong nucleophile, enhancing reactivity toward electrophiles compared to aryl-substituted derivatives .

Physicochemical Properties

Biological Activity

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide, with the molecular formula and a molecular weight of 272.37 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

The compound is synthesized under reflux conditions using anhydrous ethanol or methanol as solvents. Typical reaction times range from 4 to 6 hours. The hydrazinyl group allows for various chemical reactions, including oxidation and nucleophilic substitution, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H20N4O2S |

| Molecular Weight | 272.37 g/mol |

| CAS Number | 627838-41-9 |

| IUPAC Name | 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |

Enzyme Inhibition

Research indicates that 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide exhibits promising enzyme inhibitory activity. It is particularly noted for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Study: AChE Inhibition

In a study comparing various compounds, this sulfonamide derivative demonstrated significant AChE inhibitory activity with an IC50 value lower than that of standard inhibitors like galantamine . This suggests a potential role in cognitive enhancement therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

In vitro tests revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against sensitive strains such as Bacillus cereus and Staphylococcus aureus. However, it showed less effectiveness against Escherichia coli, indicating a spectrum of activity that may be useful in developing new antimicrobial agents .

The biological activity of 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide can be attributed to its ability to form covalent bonds with enzyme active sites, thereby inhibiting their function. The sulfonamide moiety may interact with various proteins, impacting their stability and functionality.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide | Dimethyl groups instead of isopropyl | Moderate AChE inhibition |

| 6-Hydrazinyl-N,N-bis(ethyl)pyridine-3-sulfonamide | Ethyl groups instead of isopropyl | Lower antibacterial activity |

The distinct combination of functional groups in 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide contributes to its unique reactivity and biological profile compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.